11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
Properties
IUPAC Name |
11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQHFWNAXLQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[640
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of tricyclic diazathia derivatives.
Substituent Variations on the Aromatic Ring
Compound IIj : 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Key Difference : Replacement of the 4-methoxyphenyl group with a 4-hydroxyphenyl substituent.
- Impact: Increased polarity due to the hydroxyl group, lowering XlogP (estimated ~3.0) compared to the target compound.
10-[(3,4-Dimethoxyphenyl)methyl] Derivative (CAS 731797-75-4)
- Key Difference : Substitution with a 3,4-dimethoxyphenylmethyl group.
- Impact: Molecular Formula: C₁₈H₁₈N₂O₃S (MW = 342.41) . The extended aromatic system may enhance stacking interactions in biological targets .
Heterocyclic Modifications
Thiazole-Containing Analog (CAS 690643-70-0)
- Key Difference : Incorporation of a 2-methylthiazole-methylsulfanyl group.
- Impact: Molecular Formula: C₁₈H₁₈N₃S₃ (MW = 372.54) . May exhibit enhanced bioactivity in antimicrobial or kinase inhibition assays due to thiazole’s prevalence in drug design .
Halogenated and Electron-Withdrawing Derivatives
10-Chloro-12-[4-(trifluoromethyl)phenyl] Derivative (CAS 1803599-87-2)
- Key Difference : Substitution with chloro and 4-(trifluoromethyl)phenyl groups.
- Impact: Molecular Formula: C₁₈H₁₂ClF₃N₂S (MW = 380.81) . Chlorination may enhance reactivity in cross-coupling reactions for further derivatization .
Implications for Research and Development
- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, making it a versatile scaffold for medicinal chemistry optimization.
- Synthetic Accessibility: The absence of stereocenters simplifies synthesis and purification, as noted in crystallographic methods like SHELX .
- Biological Potential: Analogs with thiazole or trifluoromethyl groups (e.g., CAS 690643-70-0, 1803599-87-2) are prime candidates for high-throughput screening in drug discovery .
Biological Activity
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic compound that has attracted significant attention due to its potential biological activities. This compound belongs to the thienopyrimidine family and features a unique structure that includes a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring, making it a candidate for various pharmacological applications.
The compound's molecular formula is with a molecular weight of approximately 330.43 g/mol. Its IUPAC name is 11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6)-dien-12-one .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can alter metabolic pathways and cellular functions.
- Receptor Modulation : By interacting with receptor binding domains, it can influence signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine family exhibit antimicrobial properties. The specific biological assays conducted on this compound have shown promising results against various bacterial strains.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound demonstrated significant inhibition zones compared to control antibiotics.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound led to a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours.
Concentration (µM) Cell Viability (%) 5 80 10 50 20 30
Q & A
Q. What synthetic methodologies are commonly employed to prepare 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves:
- Nucleophilic substitution : Introducing the 4-methoxyphenyl group via aryl halide intermediates in polar aprotic solvents (e.g., DMF) using sodium hydride as a base .
- Thiol incorporation : Sulfanyl groups are added via thiol-ene click chemistry or thiolation agents like Lawesson’s reagent, as seen in analogous tricyclic systems .
- Cyclization : Final ring closure is achieved under reflux conditions with catalysts like p-toluenesulfonic acid .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolving bond lengths, angles, and stereochemistry (e.g., tricyclic systems with fused thia-diazatricyclo frameworks, as in related compounds) .
- Spectral analysis : NMR (¹H/¹³C) for substituent placement, IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry for molecular weight verification .
Q. What computational tools are used to predict physicochemical properties?
Key parameters (logP, topological polar surface area) are calculated using software like MOPAC2009 for semi-empirical quantum mechanics and XLogP3 for partition coefficients. These align with empirical data for solubility and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Systematic optimization involves:
- Solvent screening : Testing polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation .
- Catalyst selection : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for stereochemical control in cyclization steps .
- In-line analytics : HPLC-MS monitoring of intermediates to identify bottlenecks .
Q. What strategies reconcile contradictory bioactivity data among structural analogs?
Discrepancies arise from substituent effects (e.g., electron-donating vs. withdrawing groups). Solutions include:
- Comparative assays : Testing analogs (e.g., 4-hydroxyphenyl vs. 4-methoxyphenyl derivatives) in standardized biological models .
- QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with activity trends to guide design .
Q. How does the compound’s environmental fate align with theoretical frameworks for ecological risk assessment?
Long-term studies (e.g., Project INCHEMBIOL ) evaluate:
- Biotic/abiotic degradation : Hydrolysis rates under varying pH and UV exposure .
- Bioaccumulation : Measured via octanol-water partition coefficients (logP = 4.9) and trophic magnification factors in model ecosystems .
Methodological Considerations
Q. What experimental designs are suitable for assessing cellular uptake mechanisms?
- Fluorescent tagging : Conjugation with probes (e.g., dansyl chloride) to track intracellular localization via confocal microscopy .
- Permeability assays : Caco-2 cell monolayers to predict blood-brain barrier penetration, paired with P-glycoprotein inhibition studies .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
